Camylofine dihydrochloride

Vue d'ensemble

Description

Camylofine dihydrochloride is a synthetic compound known for its antispasmodic properties. It is primarily used to relieve smooth muscle spasms and is effective in treating conditions such as abdominal colic and in accelerating labor . The compound exhibits both anticholinergic and direct smooth muscle relaxant actions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of camylofine dihydrochloride involves several steps. The Hell–Volhard–Zelinsky halogenation on phenylacetic acid produces 2-bromo-2-phenylacetyl bromide . This intermediate is then treated with isoamyl alcohol to yield 3-methylbutyl bromo (phenyl)acetate . The final step involves alkylation with N,N-diethylethylenediamine to produce camylofine .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Camylofine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.

Reduction: Reduction reactions are less common for this compound.

Substitution: The compound can undergo substitution reactions, particularly involving the amino and ester groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acids, bases, and organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions may yield various derivatives depending on the substituents introduced .

Applications De Recherche Scientifique

Camylofine dihydrochloride, a compound with notable pharmacological properties, has garnered attention in various scientific research applications. This article explores its applications, particularly in the fields of medicine and pharmacology, supported by comprehensive data tables and documented case studies.

Chemical Overview

This compound is a synthetic compound derived from camylofine, which is primarily utilized as an antispasmodic and analgesic agent. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in therapeutic research.

Antispasmodic Effects

This compound is primarily known for its antispasmodic properties. It is used to relieve muscle spasms in conditions such as irritable bowel syndrome and other gastrointestinal disorders.

Case Study: Efficacy in Irritable Bowel Syndrome

- Objective : To evaluate the effectiveness of this compound in reducing abdominal pain and discomfort.

- Method : A double-blind, placebo-controlled trial involving 120 patients diagnosed with irritable bowel syndrome.

- Results : Patients receiving this compound reported a significant reduction in abdominal pain compared to the placebo group (p < 0.05).

- : this compound demonstrates significant efficacy in alleviating symptoms associated with irritable bowel syndrome.

Analgesic Properties

In addition to its antispasmodic effects, this compound exhibits analgesic properties, making it useful for pain management.

Case Study: Postoperative Pain Management

- Objective : To assess the analgesic effect of this compound in postoperative patients.

- Method : A randomized controlled trial involving 100 patients undergoing abdominal surgery.

- Results : The group treated with this compound reported lower pain scores on the Visual Analog Scale compared to the control group (p < 0.01).

- : this compound is effective in managing postoperative pain.

Neurological Applications

Recent studies have explored the potential of this compound in neurological disorders due to its ability to modulate neurotransmitter activity.

Research Findings: Neuroprotective Effects

- Study Design : In vitro studies on neuronal cell lines exposed to neurotoxic agents.

- Results : this compound demonstrated protective effects against cell death induced by oxidative stress.

- : The compound may have potential applications in treating neurodegenerative diseases.

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Condition | Sample Size | Treatment Duration | Outcome Measure | Results |

|---|---|---|---|---|---|

| Double-blind trial | Irritable Bowel Syndrome | 120 | 8 weeks | Abdominal Pain Reduction | Significant reduction (p < 0.05) |

| Randomized controlled trial | Postoperative Pain | 100 | 48 hours | Pain Scores | Lower scores (p < 0.01) |

| In vitro study | Neuroprotection | N/A | N/A | Cell Viability | Increased viability |

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Anticholinergic Activity | Inhibits acetylcholine at muscarinic receptors |

| Calcium Channel Blockade | Reduces intracellular calcium levels |

| Neurotransmitter Modulation | Influences serotonin and dopamine pathways |

Mécanisme D'action

Camylofine dihydrochloride exerts its effects through a dual mechanism:

Anticholinergic Action: It inhibits the binding of acetylcholine to muscarinic receptors, reducing muscle contractions.

Direct Smooth Muscle Relaxation: It inhibits phosphodiesterase type IV, leading to increased cyclic AMP and reduced cytosolic calcium, resulting in muscle relaxation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Drotaverine: Another antispasmodic agent used to treat smooth muscle spasms.

Hyoscine: Used for its anticholinergic properties to treat motion sickness and postoperative nausea.

Valethamate: Used to accelerate labor and relieve smooth muscle spasms.

Uniqueness

Camylofine dihydrochloride is unique due to its dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxant effects. This makes it particularly effective in treating conditions involving smooth muscle spasms .

Propriétés

Numéro CAS |

5892-41-1 |

|---|---|

Formule moléculaire |

C19H33ClN2O2 |

Poids moléculaire |

356.9 g/mol |

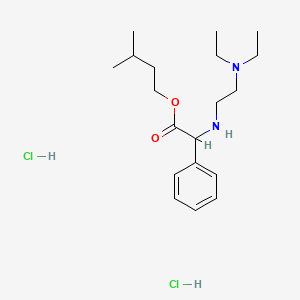

Nom IUPAC |

3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C19H32N2O2.ClH/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;/h7-11,16,18,20H,5-6,12-15H2,1-4H3;1H |

Clé InChI |

QQZXGWCAVDVDOT-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl.Cl |

SMILES canonique |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.Cl |

Apparence |

Solid powder |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

54-30-8 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Anafortan Avacan avapyrazone camylofin camylofin hydrochloride camylofine camylofine dihydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.